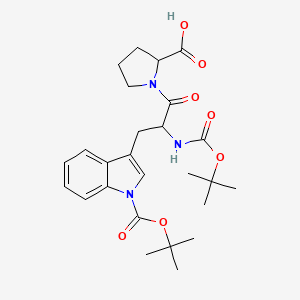

Boc-Trp(Boc)-Pro-OH

Description

Evolution and Significance of Orthogonal Protecting Group Strategies in Peptide Synthesis

The successful synthesis of complex peptides hinges on the concept of orthogonal protection . This strategy involves the use of multiple protecting groups that can be removed under distinct chemical conditions, allowing for the selective deprotection of specific functional groups without affecting others. peptide.comiris-biotech.de This approach provides chemists with precise control over the peptide assembly process.

Historically, peptide synthesis has seen an evolution in protecting group strategies. The early Boc/Bzl strategy utilized the acid-labile tert-butyloxycarbonyl (Boc) group for temporary Nα-amino protection and benzyl-based groups for more permanent side-chain protection. peptide.com While effective, this method is considered quasi-orthogonal as both types of groups are removed by acids, albeit of different strengths. biosynth.com

A significant advancement was the development of the Fmoc/tBu strategy , which is a truly orthogonal system. biosynth.com The base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group is used for Nα-protection, while acid-labile tert-butyl (tBu) based groups protect the side chains. iris-biotech.de This allows for the removal of the Fmoc group under mild basic conditions without affecting the side-chain protecting groups, and vice versa. peptide.com The milder conditions of Fmoc chemistry are particularly advantageous for synthesizing peptides containing acid-sensitive residues like tryptophan. nih.gov

The table below summarizes the key differences between these two major strategies:

| Feature | Boc/Bzl Strategy | Fmoc/tBu Strategy |

| Nα-Protecting Group | Boc (tert-butyloxycarbonyl) | Fmoc (9-fluorenylmethyloxycarbonyl) |

| Nα-Deprotection | Moderate acid (e.g., TFA) peptide.com | Base (e.g., piperidine) iris-biotech.de |

| Side-Chain Protection | Benzyl-based groups | tert-Butyl-based groups |

| Side-Chain Deprotection | Strong acid (e.g., HF) peptide.com | Strong acid (e.g., TFA) iris-biotech.de |

| Orthogonality | Quasi-orthogonal biosynth.com | Fully orthogonal peptide.com |

The choice of protecting group strategy is critical and depends on the specific peptide sequence and desired modifications. The development of these orthogonal schemes has been instrumental in advancing the field of peptide synthesis, enabling the creation of increasingly complex and modified peptides.

The Role of Dipeptide Building Blocks, with Specific Reference to Boc-Trp(Boc)-Pro-OH

In addition to single amino acid derivatives, the use of dipeptide building blocks has become a valuable tactic in peptide synthesis. iris-biotech.deiris-biotech.de These pre-formed units of two amino acids can accelerate the synthesis process and help to overcome challenges associated with "difficult" sequences, such as those prone to aggregation. iris-biotech.depeptide.com

This compound is a specialized dipeptide building block where both the α-amino group of tryptophan and the indole (B1671886) nitrogen of its side chain are protected by Boc groups, and the C-terminus is a free carboxylic acid. The proline residue's unique cyclic structure can introduce conformational constraints, such as turns or kinks, into the peptide backbone. vulcanchem.com

The use of this dipeptide offers several advantages:

Reduced Racemization Risk: Coupling dipeptides can minimize the risk of racemization at the C-terminal amino acid, a common side reaction during peptide synthesis. peptide.com Proline's secondary amine structure further reduces this risk. vulcanchem.com

Improved Solubility and Reduced Aggregation: The incorporation of certain dipeptides, particularly those containing proline or pseudoproline, can disrupt the formation of secondary structures like β-sheets, which are a primary cause of peptide aggregation and poor solubility. peptide.com

The physicochemical properties of this compound are crucial for its application:

| Property | Value/Description |

| Molecular Weight | 578.6 g/mol vulcanchem.com |

| Solubility | Highly soluble in polar aprotic solvents like DMF and DCM; poorly soluble in water and alcohols. vulcanchem.com |

| Stability | Stable at room temperature under anhydrous conditions but susceptible to hydrolysis in acidic or basic environments. vulcanchem.com |

The dual Boc protection on the tryptophan residue is particularly important. The indole side chain of tryptophan can be susceptible to modification during the acidic conditions used for Boc deprotection. nih.govpeptide.com The additional Boc group on the indole nitrogen provides robust protection against such side reactions. peptide.com

Overview of Research Trajectories for this compound and Analogous Dipeptides

Research involving this compound and similar dipeptides primarily focuses on their application in the synthesis of biologically active peptides and the investigation of structure-activity relationships.

One significant area of research is the synthesis of cyclic peptides . The conformational bend induced by the proline residue in the Trp-Pro motif can facilitate the cyclization of linear peptides, a strategy often employed to enhance peptide stability and biological activity. peptide.comnih.gov

Furthermore, tryptophan- and proline-rich peptides are of great interest for their potential as antimicrobial peptides (AMPs) . nih.govtandfonline.com The tryptophan residue's aromatic side chain can interact with microbial membranes, while proline can contribute to specific structural motifs required for antimicrobial action. nih.gov Research in this area involves synthesizing various Trp-Pro containing peptides to understand how sequence and structure influence their antimicrobial potency and mechanism of action. tandfonline.com

Tryptophan-containing dipeptides, including those with proline, have also been investigated for their potential as inhibitors of the angiotensin-converting enzyme (ACE) , which plays a role in blood pressure regulation. nih.gov Studies have explored the structure-activity relationships of these dipeptides, indicating that the specific amino acid sequence is crucial for their inhibitory activity. nih.gov The bioavailability of such dipeptides is also an active area of research. researchgate.net

The use of this compound is a key step in the synthesis of more complex peptide structures. For instance, it serves as an intermediate in the production of therapeutic peptides like pasireotide. vulcanchem.com The development of efficient synthetic routes for these building blocks and their incorporation into larger peptides remains a focus of chemical research. knepublishing.com

Structure

3D Structure

Properties

Molecular Formula |

C26H35N3O7 |

|---|---|

Molecular Weight |

501.6 g/mol |

IUPAC Name |

1-[2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-[1-[(2-methylpropan-2-yl)oxycarbonyl]indol-3-yl]propanoyl]pyrrolidine-2-carboxylic acid |

InChI |

InChI=1S/C26H35N3O7/c1-25(2,3)35-23(33)27-18(21(30)28-13-9-12-20(28)22(31)32)14-16-15-29(24(34)36-26(4,5)6)19-11-8-7-10-17(16)19/h7-8,10-11,15,18,20H,9,12-14H2,1-6H3,(H,27,33)(H,31,32) |

InChI Key |

UWHWIAXIOUBLSO-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC1=CN(C2=CC=CC=C21)C(=O)OC(C)(C)C)C(=O)N3CCCC3C(=O)O |

Origin of Product |

United States |

Synthetic Methodologies for Boc Trp Boc Pro Oh and Derivatives

Design Considerations for N-alpha and Indole (B1671886) Nitrogen Protection in Tryptophan and Proline Moieties

The strategic selection and application of protecting groups are fundamental to the successful synthesis of peptides. In the case of Boc-Trp(Boc)-Pro-OH, the use of the tert-butyloxycarbonyl (Boc) group for both the alpha-amino group and the indole nitrogen of tryptophan, as well as for the proline residue, is a deliberate choice to control reactivity and prevent undesirable side reactions.

Strategic Utility of Bis-Boc Protection of Tryptophan (Boc-Trp(Boc)-OH)

The dual protection of tryptophan with Boc groups, yielding Boc-Trp(Boc)-OH, offers significant advantages in peptide synthesis. The Boc group on the α-amino position serves as a temporary protecting group, readily removed under moderately acidic conditions. peptide.com The second Boc group on the indole nitrogen provides robust protection against electrophilic attack, a common issue during peptide synthesis, particularly during the removal of other acid-labile side-chain protecting groups. google.com This bis-Boc strategy prevents alkylation of the tryptophan indole ring, a side reaction that can occur during the cleavage of other protecting groups like those based on benzyl (B1604629) ethers. google.comug.edu.pl

The stability of the Boc group on the indole nitrogen is greater than that on the alpha-amino group, allowing for selective deprotection. ug.edu.pl This differential stability is crucial for stepwise peptide synthesis. Furthermore, the use of Boc-Trp(Boc)-OH is especially recommended in the synthesis of peptides containing both arginine and tryptophan, as it minimizes side reactions and leads to purer crude peptides in higher yields. advancedchemtech.com The Boc group on the indole can be removed under strong acidic conditions, such as with trifluoroacetic acid (TFA), typically at the final stage of peptide synthesis. google.comug.edu.pl

Table 1: Properties of Boc-Trp(Boc)-OH

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C21H28N2O6 | sigmaaldrich.comnih.gov |

| Molecular Weight | 404.46 g/mol | sigmaaldrich.comnih.gov |

| Appearance | White to slight yellow to beige powder | sigmaaldrich.com |

| Application | Peptide synthesis, particularly Boc solid-phase peptide synthesis | sigmaaldrich.com |

Application of Boc Protection for Proline (Boc-Pro-OH)

The use of Boc-Pro-OH is a standard practice in peptide synthesis. omizzur.comsigmaaldrich.com The Boc group effectively protects the secondary amine of the proline ring, preventing its participation in unintended reactions during the coupling of subsequent amino acids. chemimpex.com This protection is stable under the coupling conditions but can be readily cleaved using acidic reagents like TFA, which is a common step in Boc-based solid-phase peptide synthesis (SPPS). peptide.comhighfine.com The rigid pyrrolidine (B122466) ring of proline can impose significant conformational constraints on the peptide backbone, which is a key consideration in the design of peptides with specific secondary structures. vulcanchem.com

Table 2: Properties of Boc-Pro-OH

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C10H17NO4 | sigmaaldrich.com |

| Molecular Weight | 215.25 g/mol | sigmaaldrich.com |

| Melting Point | 133-135 °C | sigmaaldrich.comscientificlabs.co.uk |

| Application | Boc solid-phase peptide synthesis | sigmaaldrich.comscientificlabs.co.uk |

Solution-Phase Peptide Coupling Strategies

Solution-phase synthesis offers an alternative to solid-phase methods and is particularly useful for the large-scale production of peptides. The formation of the dipeptide this compound can be efficiently achieved using these techniques.

Activation Reagents and Reaction Conditions for Dipeptide Formation

The formation of the peptide bond between Boc-Trp(Boc)-OH and a proline derivative in solution requires the activation of the carboxylic acid group of the tryptophan moiety. A variety of coupling reagents can be employed for this purpose. Carbodiimides, such as dicyclohexylcarbodiimide (B1669883) (DCC) and diisopropylcarbodiimide (DIC), are commonly used. peptide.com To minimize the risk of racemization during activation, an additive like 1-hydroxybenzotriazole (B26582) (HOBt) is often included. peptide.comub.edu

Other efficient coupling reagents include phosphonium (B103445) salts like BOP (Benzotriazol-1-yl-oxy-tris-(dimethylamino)-phosphonium hexafluorophosphate) and PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate), as well as aminium/uronium reagents like HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and TBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate). bachem.comiris-biotech.de These reagents promote rapid and efficient coupling with minimal side reactions. bachem.com The choice of solvent is also critical, with aprotic solvents like dichloromethane (B109758) (DCM) and dimethylformamide (DMF) being common choices. vulcanchem.comgoogle.com The reaction is typically carried out in the presence of a tertiary amine base, such as diisopropylethylamine (DIPEA), to neutralize the resulting acid and facilitate the reaction. google.com

Table 3: Common Coupling Reagents for Solution-Phase Peptide Synthesis

| Reagent Class | Examples | Key Features | Reference |

|---|---|---|---|

| Carbodiimides | DCC, DIC, EDC | Widely used; often combined with additives like HOBt to suppress racemization. | peptide.com |

| Phosphonium Salts | BOP, PyBOP | Highly efficient; BOP provides excellent coupling with no guanylation side reactions. | bachem.comiris-biotech.de |

| Aminium/Uronium Salts | HBTU, TBTU, HATU | Popular for both solution and solid-phase synthesis due to soluble by-products. | bachem.com |

Convergent Synthesis Approaches Utilizing this compound as a Fragment

In a convergent synthesis strategy, protected peptide fragments are prepared separately and then coupled together to form the final, larger peptide. oup.com The dipeptide this compound is an ideal building block for such approaches. nih.gov By synthesizing this dipeptide fragment first, it can then be coupled with other peptide fragments in solution. This method can be more efficient for the synthesis of long and complex peptides, as the purification of the intermediate fragments is often easier than the purification of the full-length peptide synthesized in a stepwise manner. oup.com The use of pre-formed dipeptide units like this compound can also help to overcome challenges associated with "difficult sequences," such as those prone to aggregation. chempep.com

Solid-Phase Peptide Synthesis (SPPS) Applications

While solution-phase methods are valuable, Solid-Phase Peptide Synthesis (SPPS) is the most widely used technique for peptide synthesis. In SPPS, the C-terminal amino acid is anchored to a solid support (resin), and the peptide chain is elongated in a stepwise manner. peptide.comvulcanchem.com

The synthesis of a peptide containing the Trp-Pro sequence can be achieved by first loading a protected proline, such as Fmoc-Pro-OH, onto a suitable resin like 2-chlorotrityl chloride (CTC) resin. vulcanchem.comub.edu After the removal of the Fmoc protecting group, the activated Boc-Trp(Boc)-OH is coupled to the resin-bound proline. vulcanchem.com The use of Boc-Trp(Boc)-OH in this context ensures the protection of the indole nitrogen throughout the subsequent synthesis steps. advancedchemtech.com The Boc groups remain stable during the coupling reactions, which are often mediated by reagents like HBTU or HATU in the presence of a base like DIPEA. vulcanchem.com Once the desired peptide sequence is assembled, the dipeptide can be cleaved from the resin using an acidic cocktail, such as TFA in DCM. vulcanchem.com

Compound Names Mentioned

Resin Selection and Loading for Proline C-Terminal Attachment

Trityl-based resins, such as 2-chlorotrityl chloride (2-ClTrt) and NovaSyn® TGT, are strongly recommended for anchoring C-terminal proline. merckmillipore.comsigmaaldrich.commerckmillipore.com The steric bulk of the trityl linker effectively hinders the intramolecular cyclization required for DKP formation. merckmillipore.commerckmillipore.com Furthermore, the attachment of the first amino acid (Fmoc-Pro-OH or Boc-Pro-OH) to trityl resins proceeds under mild conditions that are free from racemization, a crucial factor for maintaining stereochemical integrity. sigmaaldrich.commerckmillipore.com

In contrast, benzyl alcohol-based supports like Wang resin are more susceptible to DKP formation with C-terminal proline residues. merckmillipore.com While methods exist for loading amino acids onto various resins, the use of trityl-based supports provides a more robust and higher-yielding approach for proline-terminated sequences.

Table 1: Comparison of Resins for C-Terminal Proline Attachment

| Resin Type | Linker Type | Key Advantages for Proline Attachment | Potential Issues | Cleavage Conditions |

| 2-Chlorotrityl Chloride (2-ClTrt) | Trityl | High resistance to diketopiperazine formation; Racemization-free loading. sigmaaldrich.commerckmillipore.com | Moisture sensitive during loading. | Mild acidic conditions (e.g., 20% TFE in DCM) for protected fragments; Strong acid (e.g., 95% TFA) for full deprotection. merckmillipore.com |

| NovaSyn® TGT | Trityl (PEG-PS support) | Steric bulk prevents diketopiperazine formation; Improved swelling properties. merckmillipore.com | Higher cost compared to standard polystyrene resins. | Mild acidic conditions for protected fragments; Strong acid for full deprotection. merckmillipore.com |

| Wang Resin | Benzyl Alcohol | Widely used and cost-effective. | Prone to diketopiperazine formation with C-terminal Proline, leading to chain loss. merckmillipore.com | Strong acid (95% TFA). merckmillipore.com |

| Merrifield Resin | Chloromethylated Polystyrene | Original resin for Boc-SPPS. | Loading can be complex (e.g., Cesium salt method); Less common for Fmoc strategy. sigmaaldrich.com | Strong acid (HF). peptide.com |

DCM: Dichloromethane, TFE: Trifluoroethanol, TFA: Trifluoroacetic Acid, PEG-PS: Polyethylene glycol-polystyrene.

The loading process for a trityl resin typically involves reacting the resin with the protected amino acid (e.g., Fmoc-Pro-OH) in the presence of a non-nucleophilic base like diisopropylethylamine (DIPEA) in a dry, non-polar solvent such as dichloromethane (DCM). sigmaaldrich.com

Stepwise Elongation Protocols Incorporating Boc-Trp(Boc)-OH

Following the successful attachment of proline to the resin and subsequent deprotection of its N-terminal protecting group (e.g., Fmoc or Boc), the peptide chain is elongated by coupling the next amino acid. In the context of Boc-SPPS for this compound, the process involves a repeating cycle of deprotection and coupling. peptide.com

The synthesis employs an orthogonal protection scheme where the temporary Nα-Boc group is removed with acid (e.g., TFA), while more permanent side-chain protecting groups (often benzyl-based, Bzl) are retained until the final cleavage step. peptide.com For tryptophan, protecting the indole side chain is crucial to prevent modification by reactive species generated during synthesis, particularly during repeated acid-mediated Boc deprotection steps. peptide.comthermofisher.com The use of an additional Boc group on the indole nitrogen, as in Boc-Trp(Boc)-OH, offers robust protection that is cleaved under the final, harsh acidic conditions. This strategy is particularly useful in preventing side reactions like sulfonyl modification when arginine is also present in the sequence. google.com

A typical elongation cycle in Boc-SPPS proceeds as follows:

Deprotection: The Nα-Boc group of the resin-bound proline is removed by treatment with a solution of trifluoroacetic acid (TFA) in dichloromethane (DCM), typically at 25-50%. peptide.comchempep.com

Neutralization: The resulting TFA salt of the N-terminal amine is neutralized with a base, often DIPEA, to liberate the free amine for the subsequent coupling reaction. peptide.com

Coupling: The incoming protected amino acid, Boc-Trp(Boc)-OH, is activated and coupled to the free amine of the resin-bound proline. Common activation reagents include carbodiimides like dicyclohexylcarbodiimide (DCC) or diisopropylcarbodiimide (DIC), often in the presence of an additive like 1-hydroxybenzotriazole (HOBt) to improve efficiency and suppress racemization.

Washing: After coupling, the resin is thoroughly washed with solvents like DCM and isopropanol (B130326) to remove excess reagents and byproducts, preparing the peptide-resin for the next cycle. peptide.compolypeptide.com

Table 2: Standard Stepwise Elongation Cycle in Boc-SPPS

| Step | Reagents & Solvents | Purpose | Typical Duration |

| 1. Deprotection | 25-50% TFA in DCM | Removal of the temporary Nα-Boc protecting group. | 20-30 minutes. chempep.com |

| 2. Washing | DCM, Isopropanol (IPA) | Removal of TFA and byproducts. | 3-5 washes. |

| 3. Neutralization | 5-10% DIPEA in DCM or DMF | Generation of the free amine at the N-terminus. | 1-5 minutes. |

| 4. Washing | DCM, DMF | Removal of excess base. | 3-5 washes. |

| 5. Coupling | Boc-Trp(Boc)-OH, Coupling Reagent (e.g., DCC/HOBt), Solvent (e.g., DCM/DMF) | Formation of the peptide bond. | 1-4 hours. |

| 6. Washing | DCM, IPA | Removal of unreacted amino acid and coupling byproducts. | 3-5 washes. |

DMF: Dimethylformamide

Post-Synthetic Processing and Deprotection Techniques Relevant to this compound

Once the dipeptide sequence is fully assembled on the solid support, the final step involves cleaving the peptide from the resin and simultaneously removing all permanent side-chain protecting groups. peptide.compolypeptide.com For peptides synthesized using the Boc/Bzl strategy, this is typically accomplished with strong acids.

The most common reagent for final cleavage is liquid hydrogen fluoride (B91410) (HF). chempep.com However, trifluoromethanesulfonic acid (TMSOTf) or trifluoroacetic acid (TFA) under specific conditions can also be used. chempep.com The cleavage cocktail must be carefully formulated to include "scavengers." These are nucleophilic reagents designed to trap the highly reactive carbocations (e.g., tert-butyl cations) that are generated from the cleavage of Boc and other protecting groups. polypeptide.comproteogenix.science

Without effective scavengers, these carbocations can reattach to or modify sensitive amino acid side chains, particularly the indole ring of tryptophan. thermofisher.compolypeptide.com The indole ring is susceptible to both oxidation and alkylation, leading to undesired side products. thermofisher.com

Table 3: Representative Cleavage Cocktails for Tryptophan-Containing Peptides

| Cleavage Reagent | Scavengers | Purpose of Scavengers | Target Protecting Groups |

| Hydrogen Fluoride (HF) | Anisole, p-cresol, thioanisole | Protect Trp, Tyr, Met side chains from alkylation. | Boc, Bzl-ethers, Tos, etc. |

| TFA (High Concentration) | Triisopropylsilane (TIS), Water, Dithiothreitol (DTT) or Ethanedithiol (EDT) | TIS reduces trityl cations; Water helps suppress t-butylation of Trp; DTT/EDT scavenge other cations and protect Cys. thermofisher.comproteogenix.science | Boc, OtBu, Trt. |

| TMSOTf/TFA/Thioanisole | Thioanisole, m-cresol | A strong acid system used as an alternative to HF. | Boc, Bzl-ethers, and other acid-labile groups. chempep.com |

After cleavage, the crude peptide is precipitated from the acidic solution using cold diethyl ether, collected by filtration, and then purified, typically by reversed-phase high-performance liquid chromatography (RP-HPLC).

Chemo-Enzymatic Approaches to Dipeptide Synthesis with Tryptophan and Proline Precursors

Chemo-enzymatic peptide synthesis (CEPS) presents an alternative to purely chemical methods, leveraging the high stereoselectivity of enzymes to form peptide bonds under mild conditions. nih.gov This approach can circumvent the need for extensive side-chain protection and reduce the risk of racemization. nih.gov

Research has demonstrated the feasibility of synthesizing L-tryptophyl-L-proline using an enzymatic approach. d-nb.info One notable method utilizes the adenylating domain of tyrocidine synthetase A (TycA-A). The proposed mechanism involves the enzyme first activating the carboxylic acid group of L-tryptophan by converting it to an aminoacyl-AMP intermediate. This activated species is then subjected to a nucleophilic attack by the amino group of L-proline to form the dipeptide. d-nb.info

This enzymatic process offers several advantages over traditional chemical synthesis:

High Stereospecificity: Enzymes typically catalyze reactions with absolute stereocontrol, eliminating the need for racemization-suppressing agents. nih.gov

Mild Reaction Conditions: Reactions are conducted in aqueous environments at or near neutral pH, avoiding the harsh acidic or basic conditions of chemical synthesis. nih.gov

Simplified Protection Schemes: The need for side-chain and temporary N-terminal protecting groups can often be minimized or eliminated, streamlining the synthetic route. d-nb.info

Table 4: Comparison of Chemical vs. Chemo-Enzymatic Synthesis for Trp-Pro Dipeptides

| Feature | Chemical Synthesis (SPPS) | Chemo-Enzymatic Synthesis |

| Stereocontrol | Risk of epimerization; Requires additives (e.g., HOBt). mdpi.com | Inherently stereospecific due to enzyme action. nih.gov |

| Protecting Groups | Extensive use of N-terminal and side-chain protecting groups (e.g., Boc). peptide.com | Minimal or no protecting groups required. d-nb.info |

| Reagents | Uses coupling agents, strong acids/bases, and scavengers. peptide.compolypeptide.com | Uses a specific enzyme (e.g., TycA-A), ATP, and buffer. d-nb.info |

| Reaction Conditions | Harsh conditions (strong acids/bases, organic solvents). peptide.com | Mild conditions (aqueous buffer, neutral pH, room temp). nih.gov |

| Byproducts | Generates significant chemical waste from reagents and solvents. | Primarily enzymatic and buffer components; greener process. |

| Substrate Scope | Broad; can incorporate a wide variety of non-natural amino acids. | Generally limited to the substrate specificity of the enzyme. nih.gov |

Epimerization Control and Stereochemical Integrity in Dipeptide Synthesis

Maintaining the stereochemical integrity of the chiral centers in tryptophan and proline is paramount during synthesis. Epimerization, the conversion of one stereoisomer into its diastereomer, is a significant risk, particularly at the α-carbon of the activated amino acid during the coupling step. mdpi.comnih.gov

Several factors can promote epimerization:

Oxazolone (B7731731) Formation: The activation of the carboxylic acid of the incoming amino acid can lead to the formation of a 5(4H)-oxazolone intermediate. This planar intermediate is susceptible to deprotonation and non-selective reprotonation at the α-carbon, leading to a loss of stereochemical purity. nih.gov

Base Exposure: The presence of excess base during coupling or prolonged exposure during neutralization can directly abstract the α-proton, causing epimerization. polypeptide.com

Coupling Reagents: The choice of coupling reagent and the reaction conditions can influence the rate of both coupling and epimerization. mdpi.com

To mitigate these risks and ensure the synthesis of the desired L,L-dipeptide, several control strategies are employed:

Use of Urethane (B1682113) Protecting Groups: N-terminal protecting groups like Boc and Fmoc are known to suppress racemization by disfavoring the formation of the oxazolone intermediate compared to other types of protecting groups. acs.org

Addition of Suppressing Agents: Additives such as 1-hydroxybenzotriazole (HOBt), 1-hydroxy-7-azabenzotriazole (B21763) (HOAt), and ethyl cyano(hydroxyimino)acetate (Oxyma Pure) are routinely included with carbodiimide (B86325) coupling agents. acs.orgorgsyn.org These additives react with the initially formed activated species to generate a less reactive active ester, which is less prone to epimerization while still being sufficiently reactive for aminolysis.

Resin Choice: For the first amino acid, using a resin like 2-chlorotrityl is beneficial as the loading procedure does not involve activation of the carboxylic acid, thus avoiding racemization at this initial, sensitive step. sigmaaldrich.com

Optimized Reagent Stoichiometry and Reaction Time: Careful control over the amount of base and the duration of the coupling reaction is essential to minimize the time the activated amino acid is exposed to potentially epimerizing conditions.

Table 5: Strategies for Epimerization Suppression in Dipeptide Synthesis

| Strategy | Mechanism of Action | Key Reagents/Conditions | Reference |

| Use of Additives | Forms a less reactive active ester, minimizing time spent as the highly reactive, racemization-prone species. | HOBt, HOAt, Oxyma Pure added to carbodiimide reactions. | acs.orgorgsyn.org |

| Urethane Protection | The urethane carbonyl group electronically disfavors oxazolone formation. | N-terminal Boc or Fmoc groups. | acs.org |

| Racemization-Free Resin Loading | Attaches the first amino acid without activating its carboxyl group. | Use of 2-chlorotrityl chloride resin with DIPEA. | sigmaaldrich.com |

| Controlled Base Exposure | Minimizes direct α-proton abstraction. | In situ neutralization protocols; avoiding excess base. | polypeptide.com |

| Choice of Coupling Reagent | Some reagents inherently promote faster coupling relative to epimerization. | Phosphonium (e.g., PyBOP) or aminium (e.g., HATU) salts can be effective. | mdpi.com |

Conformational and Structural Biology Insights Derived from Trp Pro Motifs

Conformational Propensities of Tryptophan-Proline Dipeptide Sequences

The inherent structural characteristics of the Trp-Pro motif impose significant restrictions on the local peptide backbone. Proline is unique among the proteinogenic amino acids because its side chain forms a cyclic pyrrolidine (B122466) ring that incorporates the backbone amide nitrogen. researchgate.net This structure restricts the dihedral angle phi (φ) to a narrow range (approximately -60° to -75°) and significantly influences the stereochemistry of the preceding peptide bond (the Trp-Pro bond in this case).

A key conformational feature of the X-Pro peptide bond (where X is any amino acid) is its ability to adopt both cis and trans conformations, with a relatively small energy difference between the two states compared to other peptide bonds. nih.gov In the context of Trp-Pro sequences, nonbonding interactions between the bulky indole (B1671886) ring of tryptophan and the pyrrolidine ring of proline play a crucial role in governing this equilibrium. nih.gov NMR studies on H-Trp-(Pro)n-Tyr-OH peptides have shown that the population of the cis isomer at the Trp-Pro bond can be substantial, reaching up to 74% in the anionic form of H-Trp-Pro-Tyr-OH. nih.gov The presence of the large tryptophan side chain can necessitate a strained peptide backbone conformation to accommodate the trans proline isomer, further influencing the cis/trans balance. acs.org This isomerization acts as a conformational "switch," a property leveraged in the gating mechanisms of some channel proteins. nih.gov

Aromatic-proline interactions, specifically C-H/π interactions between the tryptophan indole ring and the proline ring C-H bonds, can further stabilize certain conformations. acs.org These interactions are particularly favorable with a cis amide bond, which can lead to a high population of the cis isomer in proline-rich sequences containing aromatic residues like tryptophan. acs.org

| Peptide Sequence | Key Conformational Feature | Observed Isomer Population | Reference |

|---|---|---|---|

| H-Trp-Pro-Tyr-OH (anionic form) | Cis/trans isomerization at Trp-Pro bond | ~74% cis isomer | nih.gov |

| H-Trp-(Pro)5-Tyr-OH (cationic form) | Cis/trans isomerization at Trp-Pro bond | ~42% cis isomer | nih.gov |

| Phosphorylated p[T]WP motif | Cis/trans isomerization at Trp-Pro bond | 38% cis isomer in free state | acs.org |

| Aromatic-Proline Sequences | Aromatic-cis-proline interactions | Large populations of cis amide bonds | acs.org |

Role of Boc and Indole Protection in Modulating Dipeptide Conformation

The introduction of tert-Butyloxycarbonyl (Boc) protecting groups at the N-terminus (α-amino) and the indole nitrogen (N-in) of tryptophan in Boc-Trp(Boc)-Pro-OH significantly alters its conformational landscape. The Boc group is a bulky chemical moiety used extensively in peptide synthesis to prevent unwanted reactions at the amine function. wikipedia.orgthermofisher.comlibretexts.org

When two Boc groups are present, as in Boc-Trp(Boc)-OH, significant steric and electronic interactions are introduced. nih.govrsc.org These bulky groups can sterically hinder the rotation around single bonds and influence the cis-trans isomerization equilibrium of the adjacent proline peptide bond. The presence of the N-in-Boc group on the indole ring prevents the indole N-H from acting as a hydrogen bond donor, a role it often plays in stabilizing protein structures. mdpi.com Furthermore, this protection can alter the electronic properties of the indole ring, which in turn affects its π-π stacking and C-H/π interactions. mdpi.com

| Protecting Group | Location | Primary Role | Conformational Influence | Reference |

|---|---|---|---|---|

| Boc (tert-Butyloxycarbonyl) | α-amino group (N-terminus) | Temporary protection during peptide synthesis. | Introduces steric bulk, influences local backbone conformation, can disrupt hydrogen bonding. | wikipedia.orgthermofisher.com |

| Boc (tert-Butyloxycarbonyl) | Indole nitrogen (side chain) | Prevents side reactions, enhances solubility in organic solvents. | Prevents indole N-H hydrogen bonding, alters electronic properties and steric profile of the indole ring. | nih.govpeptide.com |

| Fmoc (9-fluorenylmethyloxycarbonyl) | α-amino group (N-terminus) | Alternative temporary protection, base-labile. | Impacts self-assembly and morphology through aromatic interactions. | frontiersin.org |

Influence on Secondary Structure Induction in Longer Peptide Chains (e.g., Helical Structures)

The Trp-Pro motif is a potent influencer of secondary structure when incorporated into longer peptide chains. Proline's rigid structure often acts as a "helix breaker" by disrupting the regular hydrogen-bonding pattern of α-helices. mdpi.com However, it is also a strong promoter of specific turn structures (like β-turns) and the polyproline II (PPII) helix. researchgate.netnih.gov A PPII helix is a left-handed, extended helical structure that does not rely on internal hydrogen bonds for stability. nih.govacs.org

Studies on peptides of the sequence H-Trp-(Pro)n-Tyr-OH revealed that for n=3-5, the oligoproline segment adopts a PPII-like conformation. bibliotekanauki.pl Conversely, other research suggests that tryptophan, as an aromatic amino acid, strongly disfavors the PPII conformation due to its tendency to induce cis amide bonds via favorable interactions with proline. acs.org This highlights a delicate balance of competing conformational forces. The presence of flanking bulky aromatic residues can influence turn nucleation and strand propagation. nih.gov

In some contexts, Trp-Pro or related motifs can induce kinks or act as flexible hinges within transmembrane helices, which is crucial for the function of certain ion channels. nih.gov While proline itself disrupts α-helices, tryptophan-rich sequences have shown a surprising preference for helical folding in some studies, suggesting that other interactions, possibly involving the indole rings, can offset proline's disruptive effect and stabilize helical structures. nih.gov The incorporation of α,α-disubstituted amino acids is a known strategy to induce helical conformations, and while Trp and Pro are not in this category, the steric constraints imposed by the this compound unit could similarly favor specific, ordered secondary structures in a peptide chain. explorationpub.com

Supramolecular Assembly and Self-Aggregation Behavior of Trp-Containing Peptides

Tryptophan plays a critical role in the self-assembly of peptides into higher-order supramolecular structures. acs.org Its large, hydrophobic indole side chain promotes aggregation through a combination of hydrophobic effects, hydrogen bonding (via the indole N-H, unless protected), and aromatic π-π stacking interactions. mdpi.comresearchgate.net Peptides containing tryptophan have been shown to self-assemble into various nanostructures, including nanofibers, twisted helical ribbons, hydrogels, and spheres. acs.orgacs.org

The process of self-assembly is often driven by the formation of an initial nucleus, which then grows into larger aggregates. acs.org Aromatic dipeptides, particularly those containing tryptophan and phenylalanine, show the highest propensity for self-association and the formation of such assemblies. rsc.org The specific morphology of the resulting structure can be highly dependent on the peptide sequence and external conditions. acs.org

The this compound moiety is expected to have a distinct aggregation behavior. The protection of the indole nitrogen with a Boc group prevents its participation in hydrogen bonding, a key interaction in many peptide assemblies. peptide.com However, the increased hydrophobicity and steric bulk from the two Boc groups can drive aggregation through other non-covalent forces. Research on a related compound, Fmoc-Trp(Boc)-OH, showed that it forms stable, hollow spherical nanoparticles, demonstrating the significant impact of both the N-terminal (Fmoc) and side-chain (Boc) protecting groups on the final morphology. frontiersin.org This suggests that this compound would also exhibit a strong tendency to self-assemble, likely into well-defined but potentially different structures compared to its unprotected counterpart, driven primarily by hydrophobic and aromatic interactions rather than hydrogen bonding. acs.orgmdpi.com

Applications in Peptide and Chemical Biology Research

Utilization as a Versatile Building Block for Peptide Libraries and Probes

The use of protected amino acid derivatives is fundamental to modern peptide synthesis, particularly in the construction of peptide libraries and specialized probes for biological investigation. Boc-protected amino acids, including Boc-Trp(Boc)-OH and Boc-Pro-OH, are standard building blocks in Boc-based solid-phase peptide synthesis (SPPS). nih.govsigmaaldrich.com The N-in-Boc protection on the tryptophan indole (B1671886) ring is particularly advantageous as it minimizes side reactions and can lead to higher yields during the cleavage of peptides from the resin, especially for peptides with a C-terminal tryptophan. sigmaaldrich.comalfa-chemistry.com

The incorporation of tryptophan derivatives like Fmoc-Trp(Boc)-OH into peptide chains is crucial for creating probes to study biological systems. frontiersin.org For instance, nanoparticles formed from a single Fmoc-Trp(Boc)-OH derivative have demonstrated biocompatibility and the ability to deliver bioactive molecules to cells. frontiersin.org These nanoparticles, with a hollow interior, show stability across a range of pH values and temperatures, highlighting the impact of both Fmoc and Boc protecting groups on the self-assembly and robustness of the resulting structures. frontiersin.org

The synthesis of peptide libraries often involves combinatorial approaches where various amino acid building blocks are systematically incorporated into a peptide sequence. pnas.orgnih.gov Boc-protected amino acids, including those of tryptophan and proline, are frequently used in these syntheses. nih.govmdpi.com For example, a library of peptide isosteres was constructed using a mix of Boc- and Fmoc-protected glycine, demonstrating the utility of these protecting groups in creating diverse chemical entities. nih.gov

Table 1: Examples of Boc-protected Building Blocks in Peptide Synthesis

| Compound | Application | Reference |

| Boc-Trp(Boc)-OH | Standard building block in Boc-SPPS, limits side reactions. sigmaaldrich.com | sigmaaldrich.com |

| Fmoc-Trp(Boc)-OH | Used in the synthesis of bioactive peptides and probes. frontiersin.orgbiosynth.com | frontiersin.orgbiosynth.com |

| Boc-Pro-OH | Utilized in Boc-SPPS to introduce conformational constraints. peptide.com | peptide.com |

| Boc-Trp(For)-OH | Tryptophan derivative used in Boc-SPPS where the formyl group protects the indole ring. peptide.com | peptide.com |

Strategies for Peptide Stapling and Macrocyclization Facilitated by Dipeptide Analogues

Peptide stapling and macrocyclization are powerful strategies for constraining peptides into specific conformations, often enhancing their stability, cell permeability, and biological activity. cam.ac.uknih.govbiorxiv.org The tryptophan residue, due to its indole scaffold, offers unique opportunities for targeted functionalization in peptide stapling. cam.ac.uk

One approach involves the tryptophan-mediated Petasis reaction, which can be used for both peptide stapling and labeling. cam.ac.ukrsc.org This method allows for the straightforward, multicomponent formation of stapled peptides. cam.ac.uk Research has shown that while Fmoc-Trp(Boc)-OH did not proceed to the desired product in a model Petasis reaction, Boc-Trp-OMe showed full conversion, indicating the reactivity of the N1 position of the tryptophan indole. cam.ac.ukresearchgate.net

Dipeptide analogues, particularly those containing proline, are known to act as β-turn inducers, which can facilitate cyclization. uniupo.itmdpi.com The conformational rigidity of proline residues can disrupt secondary structures like alpha-helices and beta-sheets, while promoting the formation of turns and loops, which is often a critical step in macrocyclization. peptide.com The use of pseudoproline dipeptides (X-Ser/Thr) can also be employed to introduce kinks that disrupt β-sheet formation, thereby improving the success rate of synthesizing stapled peptides. acs.org

Various stapling techniques exist, including hydrocarbon stapling, lactam bridges, and triazole stapling. nih.govresearchgate.net Hydrocarbon stapling often involves incorporating non-natural amino acids with olefinic tethers at specific positions (e.g., i, i+4 or i, i+7) to create a covalent linkage after peptide synthesis. nih.govacs.org

Table 2: Research Findings in Peptide Stapling and Macrocyclization

| Strategy | Key Finding | Compound(s) Mentioned | Reference |

| Tryptophan-mediated Petasis Reaction | Enables synthesis of stapled and labeled peptides in solution and solid-phase. | Fmoc-Trp(Boc)-OH, Boc-Trp-OMe | cam.ac.ukresearchgate.net |

| Use of D-amino acids and Proline | The position of D-amino acids in a sequence containing proline significantly affects cyclization time and efficiency. | H-Trp(Boc)-Pro-Arg(Pbf)-Trp(Boc)-Pro-Arg(Pbf)-OH | uniupo.it |

| Fluorine-Thiol Displacement Reaction (FTDR) | Stapled peptides showed improved target binding and cellular permeability compared to hydrocarbon-stapled versions. | Axin mimetic analogues | biorxiv.org |

| Two-component stapling | A biocompatible approach using 2,6-dicyanopyridine and a pseudo-cysteine amino acid allows for in situ stapling. | Fmoc-Dys(Boc,Trt)-OH | nih.gov |

Development of Biologically Active Peptide Scaffolds (Focus on chemical design)

The chemical design of peptide scaffolds is crucial for developing new therapeutics and research tools. Amino acids and peptides serve as excellent hubs for creating complex molecular scaffolds due to their biocompatibility and the rich possibilities for functionalization. mdpi.com The choice of protecting groups, such as Boc, is a critical aspect of the synthetic strategy. mdpi.com

For example, the synthesis of novel antimicrobial agents has been achieved by conjugating Boc-amino acids, including those with aromatic side chains like phenylalanine and tryptophan, to other bioactive molecules. mdpi.com These studies have shown that the presence of aromatic amino acids can lead to enhanced biological activity. mdpi.com

The development of peptide scaffolds often involves solid-phase peptide synthesis (SPPS), where resins like 2-chlorotrityl chloride are used to minimize side reactions, particularly those involving sensitive amino acids like cysteine. mdpi.com The Fmoc/tBu strategy is commonly employed, utilizing protecting groups like trityl (Trt) for cysteine and Boc for lysine. mdpi.comacs.org The N-in-Boc protecting group for tryptophan has proven to be an adequate strategy in solution-phase peptide synthesis for DNA-encoded chemical libraries, although it may require optimized coupling conditions to achieve high conversion rates. acs.org

Application in Enzyme Substrate Design and Mechanistic Studies

Protected dipeptides and amino acids are instrumental in the design of synthetic substrates for studying enzyme kinetics and specificity. pnas.orgnih.gov Fluorogenic peptide substrates, which release a fluorescent molecule upon enzymatic cleavage, are widely used for this purpose. pnas.org The synthesis of these substrates often employs Fmoc-based SPPS, where a bifunctional fluorophore is attached to a solid support. pnas.org

For instance, a highly sensitive fluorogenic substrate for the Zika virus NS2B-NS3 protease, ABZ-Val-Lys-Lys-Arg-Ala-Ala-Trp-Tyr(3-NO2)-NH2, was developed using combinatorial chemistry. nih.gov The synthesis involved the use of Boc-protected 2-aminobenzoic acid and Fmoc-protected amino acids. nih.gov

Mechanistic studies also benefit from the incorporation of modified amino acids. For example, a palladium-catalyzed C-H glycosylation of tryptophan was developed to produce the C2-α-mannosyl-tryptophan unit, a key component of an insect adipokinetic hormone. chinesechemsoc.org The synthesis utilized Boc-protected Trp(Man) as a building block. chinesechemsoc.org Furthermore, visible-light-promoted trifluoromethylation of tryptophan-containing oligopeptides has been demonstrated, with studies showing that the choice of protecting group (e.g., Cbz vs. Boc) can influence the reaction yield. sioc-journal.cn Such modifications allow for detailed investigations into enzyme-substrate interactions and reaction mechanisms. acs.orgnih.gov

Integration into Biointerface and Biosensor Development

The development of novel biosensors often relies on the functionalization of surfaces with biological recognition elements, such as peptides. Two-dimensional metal-organic nanosheets (MONs) are promising materials for biosensor applications due to their high surface-area-to-volume ratio. whiterose.ac.uk

Research has shown that amine-functionalized metal-organic frameworks (MOFs) can be post-synthetically modified with Boc-protected amino acids, including Boc-Pro-OH, using microwave irradiation. whiterose.ac.uk This functionalization allows for the introduction of various side-chain chemistries onto the surface of the nanosheets, thereby modifying properties like hydrophobicity and charge. whiterose.ac.uk Such modifications are key to developing surfaces that can selectively bind to specific peptide sequences or other biomedically important analytes. whiterose.ac.uk While the study successfully functionalized a ZIF-7-NH2 material with Boc-Valine, attempts with Boc-Gly-OH, Boc-Ala-OH, and Boc-Pro-OH under the same conditions did not show evidence of functionalization, indicating that the reaction conditions need to be optimized for different amino acids. whiterose.ac.uk

Exploration in Protein Engineering and Modification

Site-specific modification of proteins is a powerful tool in protein engineering, enabling the introduction of new functionalities. Tryptophan is an attractive target for modification due to its relatively low abundance in proteins and its unique chemical properties. nih.govrsc.org

A strategy for the late-stage C(7)-H maleimidation of tryptophan residues in peptides has been developed. nih.gov This method, catalyzed by a rhodium complex, allows for the regioselective functionalization of dipeptides containing a Boc-Trp(Piv)-OMe residue. nih.gov This approach provides a route to creating peptide scaffolds that are not easily accessible through traditional methods. nih.gov

Another method involves the use of triazolinediones (TADs) for tryptophan modification. rsc.org Studies have shown that the reaction of TADs with tryptophan can be made selective over tyrosine by lowering the pH of the reaction buffer. This pH-dependent selectivity provides a new strategy for the site-selective bioconjugation of tryptophan residues in peptides and proteins without the need for enzymes or unnatural amino acids. rsc.org NMR analysis of the reaction between Boc-Trp-OH and a TAD reagent confirmed the structure of the resulting adduct. rsc.org

Q & A

Q. What are the optimal synthetic pathways for Boc-Trp(Boc)-Pro-OH, and how can purity be ensured?

- Methodological Answer : this compound is typically synthesized via solid-phase peptide synthesis (SPPS) using Fmoc/t-Bu or Boc protection strategies. The Boc group is introduced to protect the indole nitrogen of tryptophan and the proline amine. Critical steps include:

- Coupling Reactions : Use HOBt/DIC or PyBOP as coupling agents to minimize racemization .

- Deprotection : TFA (95%) with scavengers (e.g., triisopropylsilane) for Boc removal.

- Purification : Reverse-phase HPLC with C18 columns (gradient: 10–90% acetonitrile in 0.1% TFA) to achieve >95% purity .

Table 1 : Comparison of Coupling Agents and Purity Outcomes

| Coupling Agent | Yield (%) | Purity (%) |

|---|---|---|

| HOBt/DIC | 78 | 92 |

| PyBOP | 85 | 95 |

Q. Which analytical techniques are essential for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : H and C NMR in DMSO-d6 or CDCl3 to confirm backbone structure and Boc group integrity. Key peaks: δ 1.4 ppm (Boc tert-butyl), δ 7.6–7.2 ppm (indole protons) .

- Mass Spectrometry : High-resolution ESI-MS to verify molecular weight (expected [M+H]: 557.6 Da).

- HPLC : Retention time consistency under standardized gradients to assess batch-to-batch reproducibility .

Advanced Research Questions

Q. How can researchers address solubility challenges during this compound synthesis?

- Methodological Answer : Solubility issues arise due to the hydrophobic Boc groups and tryptophan side chain. Strategies include:

- Solvent Optimization : Use DCM:DMF (1:1) for coupling; TFE for difficult dissolves .

- Temperature Control : Perform reactions at 0–4°C to reduce aggregation.

- Co-solvents : Add 1–5% DMSO to improve solubility without side reactions .

Q. How should contradictory NMR or mass spectrometry data be resolved?

- Methodological Answer :

- NMR Discrepancies : Use 2D NMR (COSY, HSQC) to resolve overlapping signals. For Boc group anomalies, compare with Boc-protected reference compounds .

- Mass Spec Anomalies :

- Isotopic Pattern Analysis : Confirm expected isotopic distribution (e.g., C natural abundance).

- Alternative Ionization : Switch from ESI to MALDI to reduce fragmentation artifacts .

Q. What experimental designs are recommended for studying this compound stability under varying conditions?

- Methodological Answer :

- Stress Testing :

- Thermal Stability : Incubate at 25°C, 37°C, and 60°C for 24–72 hours; monitor degradation via HPLC .

- pH Stability : Expose to buffers (pH 2–10) and analyze by LC-MS for hydrolytic byproducts.

Table 2 : Degradation Rates at pH 7.4 and 37°C

| Time (h) | % Degradation |

|---|---|

| 24 | 2.1 |

| 48 | 5.7 |

| 72 | 12.3 |

Q. How can computational modeling enhance conformational analysis of this compound?

- Methodological Answer :

- Molecular Dynamics (MD) : Simulate in explicit solvent (e.g., water, methanol) to study backbone flexibility and Boc group interactions.

- Density Functional Theory (DFT) : Calculate optimized geometries and electrostatic potentials for key intermediates .

Guidelines for Rigorous Research Design

- Frameworks : Apply PICO (Population: peptide; Intervention: synthesis parameters; Comparison: alternative methods; Outcome: purity/yield) and FINER (Feasible, Interesting, Novel, Ethical, Relevant) to refine questions .

- Data Replication : Follow ’s advice on experimental transparency to ensure reproducibility.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.